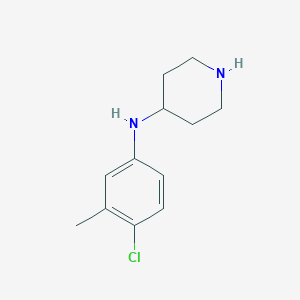
4-Piperidinamine, N-(4-chloro-3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a 4-chloro-3-methylphenyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- typically involves the reaction of 4-chloro-3-methylaniline with piperidine under specific conditions. One common method includes the following steps:
Nucleophilic Substitution Reaction: 4-chloro-3-methylaniline is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
In an industrial setting, the synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- may involve similar reaction steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, DMSO)
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted piperidinamine derivatives
科学的研究の応用
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives and their potential biological activities.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. This interaction can lead to analgesic and neuroprotective effects, making it a potential candidate for the treatment of pain and neurodegenerative diseases .
類似化合物との比較
Similar Compounds
4-Anilidopiperidine: A related compound with similar analgesic properties.
N-Phenyl-4-piperidinamine: Another piperidine derivative with applications in medicinal chemistry.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogues
Uniqueness
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-3-methylphenyl group enhances its binding affinity to certain receptors, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
886506-69-0 |
|---|---|
分子式 |
C12H17ClN2 |
分子量 |
224.73 g/mol |
IUPAC名 |
N-(4-chloro-3-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |
InChIキー |
QNHYLFRZAFQSHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















